molecular formula C9H20O B088253 2,2,4,4-Tetramethylpentan-3-ol CAS No. 14609-79-1

2,2,4,4-Tetramethylpentan-3-ol

Cat. No. B088253
CAS RN: 14609-79-1
M. Wt: 144.25 g/mol
InChI Key: WFJSIIHYYLHRHB-UHFFFAOYSA-N
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Description

2,2,4,4-Tetramethylpentan-3-ol is an organic compound with the molecular formula C9H20O . It can be viewed as a structural analog of a tridecane isomer where the central hydrogen has been replaced by a hydroxyl group .


Molecular Structure Analysis

The molecular structure of 2,2,4,4-Tetramethylpentan-3-ol is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

2,2,4,4-Tetramethylpentan-3-ol has a molecular weight of 144.2545 . It has a boiling point of 439 ± 3 K and a fusion temperature of 325 K . The compound has a density of 0.8±0.1 g/cm3, a vapour pressure of 0.6±0.6 mmHg at 25°C, and an enthalpy of vaporization of 46.8±6.0 kJ/mol .

Scientific Research Applications

  • Phase Transition Studies : Bator et al. (1990) investigated the phase transition in solid 2,2,4,4-Tetramethylpentan-3-ol using X-ray, dielectric, DSC, and IR data, proposing a mechanism for this transition (Bator et al., 1990).

  • Selective Extraction and Separation of Iron(III) : Gawali and Shinde (1974) described the use of 2,2,4,4-Tetramethylpentan-3-ol for the quantitative extraction of iron(III) from hydrochloric acid, followed by titrimetric determination (Gawali & Shinde, 1974).

  • Molecular Structure Analysis : Koningsveld and Meurs (1977) determined the molecular structure of a derivative of 2,2,4,4-Tetramethylpentan-3-ol through X-ray data, providing insights into its orientation and relationships with related compounds (Koningsveld & Meurs, 1977).

  • Vibrational Spectra Studies : Majerz and Natkaniec (2006) examined the vibrational spectra of 2,2,4,4-Tetramethylpentan-3-ol, highlighting its unique properties like having a free OH group not engaged in an OHO hydrogen bond (Majerz & Natkaniec, 2006).

  • Hydrogen Bond Acidity Studies : Lomas and Cordier (2009) investigated the hydrogen bond acidity of various derivatives of 2,2,4,4-Tetramethylpentan-3-ol, providing insights into their chemical interactions and behaviors (Lomas & Cordier, 2009).

  • Self- and Hetero-Association Studies : Lomas (2005) explored the self- and hetero-association properties of 2,2,4,4-Tetramethylpentan-3-ol, contributing to the understanding of its chemical interactions (Lomas, 2005).

  • Solid Rotator Phases Study : Malarski (1974) analyzed the solid rotator phases of 2,2,4,4-Tetramethylpentan-3-ol, revealing its molecular rotation characteristics in the solid state (Malarski, 1974).

  • Electron Mobility and Ion Yield : Astbury et al. (1991) reported on the electron mobility and ion yield of liquid 2,2,4,4-Tetramethylpentan-3-ol, providing valuable information for its applications in ion chambers (Astbury et al., 1991).

properties

IUPAC Name

2,2,4,4-tetramethylpentan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-8(2,3)7(10)9(4,5)6/h7,10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFJSIIHYYLHRHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10163271
Record name 2,2,4,4-Tetramethylpentan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10163271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,4,4-Tetramethylpentan-3-ol

CAS RN

14609-79-1
Record name 2,2,4,4-Tetramethylpentan-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014609791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2,4,4-Tetramethylpentan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10163271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of trimethylacetaldehyde (5.12 g, 59.4 mmol) in anhydrous tetrahydrofuran (15 ml) at -78° C. under an argon atmosphere is added 40.9 ml of a solution of t-butyllithium in hexanes (1.6M, 65.4 mmol). The mixture is allowed to warm from -78° to room temperature over 2 hours. The reaction is quenched with 25 ml of 1M hydrochloric acid and the resulting mixture extracted with two 25 ml portions of ether. The combined ethereal extracts were washed with saturated sodium bicarbonate solution and water, dried over magnesium sulfate, and the solvent evaporated to yield a yellow oil (9.3 g) which is purified by vacuum distillation to yield a colorless oil.
Quantity
5.12 g
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reactant
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solution
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40.9 mL
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hexanes
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65.4 mmol
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15 mL
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Synthesis routes and methods II

Procedure details

A solution of t-butyl bromide in ether is added slowly to magnesium stirrings until the Grignard reagent begins to form. The remainder of the alkyl bromide is then added and the mixture is stirred until all the magnesium dissolves. At 0° C., a solution of 2,2-dimethylpropionaldehyde is added and the resulting product is quenched with 1M HCl and extracted with ether and the solvent is evaporated to afford di-t-butylmethyl alcohol.
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Grignard reagent
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alkyl bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2,4,4-Tetramethylpentan-3-ol
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2,2,4,4-Tetramethylpentan-3-ol
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2,2,4,4-Tetramethylpentan-3-ol
Reactant of Route 5
2,2,4,4-Tetramethylpentan-3-ol
Reactant of Route 6
2,2,4,4-Tetramethylpentan-3-ol

Citations

For This Compound
43
Citations
G Bator, R Jakubas, Z Malarski, Z Galewski… - Journal of molecular …, 1990 - Elsevier
X-ray, dielectric, DSC and IR data for the phase transition in the solid state of 2,2,4,4-tetramethylpentan-3-ol (TMP) at T=264 K have been measured. The crystals are hexagonal with …
Number of citations: 4 www.sciencedirect.com
JS Lomas, C Cordier - Journal of Physical Organic Chemistry, 2009 - Wiley Online Library
The hetero‐association of pyridine with the cis and trans methyl‐3,4‐ethylenedioxy‐2‐[3‐(2,2,4,4‐tetramethylpentan‐ 3‐ol)]thiophenes (Me‐EDOT alcohols), 3,4‐ethylenedioxy‐2,5‐bis[…
Number of citations: 12 onlinelibrary.wiley.com
DJ Collins, HA Jacobs - Australian journal of chemistry, 1987 - CSIRO Publishing
3-(4'-Methoxyphenyllpentan-3-ol (3a) and 3-(4'-methoxypheny1)-2,4-dimethylpentan-3-ol (3b) underwent catalytic hydrogenolysis over 10% palladium/charcoal at moderate …
Number of citations: 8 www.publish.csiro.au
JS Lomas, A Adenier, C Cordier - Journal of physical organic …, 2006 - Wiley Online Library
H NMR measurements indicate that (X‐pyridyl)alkanols of the general formula (C 5 H 4 N)(CH 2 ) n OH, where n = 1, 2 or 3, self‐associate as open dimers, cyclic dimers, trimers and …
Number of citations: 8 onlinelibrary.wiley.com
LM Jackman, DP Kelly - Journal of the Chemical Society B: Physical …, 1970 - pubs.rsc.org
13 C and 1H Nmr parameters have been obtained for the series of aliphatic ketones, acetone to 2,2,4,4-tetramethylpentan-3-one, and secondary alcohols, propan-2-ol to 2,2,4,4-…
Number of citations: 1 pubs.rsc.org
YK Huang, TH Jen, YT Chang, NJ Yang… - … Applied Materials & …, 2010 - ACS Publications
To obtain an efficient electrophosphorescent device, one needs to consider quenching of phosphor phosphorescence brought by the low triplet energy of the host because the …
Number of citations: 15 pubs.acs.org
JS Lomas - Journal of Physical Organic Chemistry, 2011 - Wiley Online Library
The 1 H NMR titration method is used to investigate through‐space and through‐bond effects on the association of diols with pyridine in benzene. Alkan‐1,n‐diols (n goes from 2 to 10), …
Number of citations: 14 onlinelibrary.wiley.com
TS Abram, WE Watts - Journal of the Chemical Society, Perkin …, 1975 - pubs.rsc.org
The 1-ferrocenyl-1,2,2,3,3-pentamethylbutylium ion (6) is formed when 3-ferrocenyl-2,2,4,4-tetramethylpentan-3-ol (1) is dissolved in trifluoroacetic acid. At 33, this cation reacts both by …
Number of citations: 3 pubs.rsc.org
SS Kurup, S Nasser, CL Ward… - Acta Crystallographica …, 2022 - scripts.iucr.org
A new sterically bulky chelating bis(alkoxide) ligand 3,3′-([1,1′:4′,1′′-terphenyl]-2,2′′-diyl)bis(2,2,4,4-tetramethylpentan-3-ol), (H2[OO]tBu), was prepared in a two-step process …
Number of citations: 7 scripts.iucr.org
JS Lomas - Journal of physical organic chemistry, 2005 - Wiley Online Library
Self‐association constants for 2,2,4,4‐tetramethyl‐3‐alkylpentan‐3‐ols are so small as to be negligible in comparison with hetero‐association constants for the same alcohols with a …
Number of citations: 14 onlinelibrary.wiley.com

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